N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility . The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane can yield pyrrolidine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-methyl-2-pyrrolidone: Used as a solvent and in various industrial applications.
N-ethyl-2-pyrrolidone: An industrial chemical used as a solvent, catalyst, and surfactant.
Pyrrolidine-2-one derivatives: Known for their diverse biological activities and pharmaceutical applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its potential as a drug candidate .
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3 |
InChI Key |
WHHYEOWHHUVXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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